molecular formula C11H7NO2 B15216703 1-Hydroxybenzo[cd]indol-2(1H)-one

1-Hydroxybenzo[cd]indol-2(1H)-one

Cat. No.: B15216703
M. Wt: 185.18 g/mol
InChI Key: IETWKCBRLJDMHX-UHFFFAOYSA-N
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Description

1-Hydroxybenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of benzoindoles. This compound is characterized by a fused ring system that includes both benzene and indole moieties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxybenzo[cd]indol-2(1H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, followed by ring contraction to form the benzo[cd]indol-2(1H)-one structure . The reaction typically requires specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxybenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxyindole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted benzoindoles, quinones, and hydroxyindoles, which have diverse applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Hydroxybenzo[cd]indol-2(1H)-one involves its interaction with molecular targets such as bromodomains. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition is crucial for its potential therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxybenzo[cd]indol-2(1H)-one is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its higher affinity for molecular targets and its distinct biological activities compared to similar compounds .

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1-hydroxybenzo[cd]indol-2-one

InChI

InChI=1S/C11H7NO2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,14H

InChI Key

IETWKCBRLJDMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)O

Origin of Product

United States

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